1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol
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Overview
Description
1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol, also known as 7,8-Dihydro-L-biopterin, is a compound with the molecular formula C9H13N5O3 and a molecular weight of 239.23 g/mol . This compound is a derivative of pteridine and plays a significant role in various biochemical processes, particularly in the synthesis of neurotransmitters such as dopamine and serotonin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol typically involves the reduction of tetrahydrobiopterin. The process requires specific reaction conditions, including controlled temperature and pH levels to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using advanced techniques to maintain high purity levels. The compound is usually stored in a dark, sealed environment at low temperatures to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can occur under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of biopterin derivatives, while reduction can yield tetrahydrobiopterin .
Scientific Research Applications
1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol has a wide range of applications in scientific research:
Mechanism of Action
The compound exerts its effects by acting as a cofactor for aromatic amino acid hydroxylases, which are enzymes involved in the synthesis of neurotransmitters like dopamine and serotonin . It binds to the active site of these enzymes, facilitating the hydroxylation of amino acids and thus contributing to neurotransmitter production .
Comparison with Similar Compounds
Tetrahydrobiopterin: A reduced form of biopterin that also serves as a cofactor for hydroxylase enzymes.
Biopterin: An oxidized form that is less active compared to its reduced counterparts.
Uniqueness: 1-(2-Amino-4-hydroxy-7,8-dihydropteridin-7-yl)propane-1,2-diol is unique due to its specific structure, which allows it to participate in a variety of biochemical reactions and processes. Its ability to act as a cofactor in neurotransmitter synthesis distinguishes it from other similar compounds.
Properties
Molecular Formula |
C9H13N5O3 |
---|---|
Molecular Weight |
239.23 g/mol |
IUPAC Name |
2-amino-7-(1,2-dihydroxypropyl)-7,8-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-5-7(12-4)13-9(10)14-8(5)17/h2-4,6,15-16H,1H3,(H4,10,12,13,14,17) |
InChI Key |
RGCXAAJZQIYZBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1C=NC2=C(N1)N=C(NC2=O)N)O)O |
Origin of Product |
United States |
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